2-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
CMRITTYVUZLJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine and Its Analogues
Classical Approaches to 1H-Imidazo[4,5-c]pyridine Core Synthesis
Traditional methods for the synthesis of the 1H-imidazo[4,5-c]pyridine core have been well-established and continue to be utilized for their reliability and simplicity. These approaches primarily involve the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) framework.
Cyclocondensation Reactions of 3,4-Diaminopyridine (B372788) with Carboxylic Acid Derivatives
A cornerstone in the synthesis of 1H-imidazo[4,5-c]pyridines is the cyclocondensation of 3,4-diaminopyridine with various carboxylic acid derivatives. nih.gov This reaction, often carried out at elevated temperatures, involves the formation of an amide intermediate followed by an intramolecular cyclization and dehydration to yield the fused imidazole ring. The use of dehydrating agents such as polyphosphoric acid (PPA) is common to facilitate the final cyclization step. nih.gov Microwave-assisted heating has been shown to be an effective modification to this method, often leading to improved yields and reduced reaction times. nih.gov For instance, the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid under reflux conditions for six hours yields the corresponding 7-methyl-3H-imidazo[4,5-c]pyridine. nih.gov
Table 1: Examples of Cyclocondensation Reactions for 1H-Imidazo[4,5-c]pyridine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| 3,4-Diaminopyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), High Temperature | 2-Substituted-1H-imidazo[4,5-c]pyridine | ~75% |
| 3,4-Diaminopyridine | Carboxylic Acid | PPA, Microwave Irradiation | 2-Substituted-1H-imidazo[4,5-c]pyridine | Good |
| 5-Methyl-3,4-diaminopyridine | 100% Formic Acid | Reflux, 6 hours | 7-Methyl-3H-imidazo[4,5-c]pyridine | Not specified |
Condensation with Substituted Aryl Aldehydes
Another classical and widely employed method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines is the condensation of 3,4-diaminopyridine with substituted aryl aldehydes. jscimedcentral.com This reaction typically proceeds in two conceptual steps: the initial formation of a Schiff base intermediate, followed by an oxidative cyclization to form the aromatic imidazole ring. jscimedcentral.com Various oxidizing agents can be employed for the cyclization step. A notable variation of this method involves the use of sodium metabisulfite (B1197395) (Na₂S₂O₅) adducts of the corresponding benzaldehydes, which can facilitate the reaction. nih.gov This approach allows for the introduction of a wide range of substituents at the 2-position of the imidazo[4,5-c]pyridine core, depending on the choice of the aldehyde.
Table 2: Synthesis of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines via Condensation with Aldehyde Adducts
| Reactant 1 | Reactant 2 (Benzaldehyde Adduct) | Product |
|---|---|---|
| 3,4-Diaminopyridine | Na₂S₂O₅ adduct of Benzaldehyde (B42025) | 2-Phenyl-1H-imidazo[4,5-c]pyridine |
| 3,4-Diaminopyridine | Na₂S₂O₅ adduct of 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine |
| 3,4-Diaminopyridine | Na₂S₂O₅ adduct of 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine |
Modern and Catalytic Synthetic Strategies
To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic strategies have been developed. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Buchwald and Suzuki Cross-Couplings)
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including 1H-imidazo[4,5-c]pyridines. nih.gov Palladium-catalyzed amidation/cyclization strategies have been successfully employed to construct the imidazo[4,5-c]pyridine core. nih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a key transformation in this context. wikipedia.org This reaction can be used to form a crucial C-N bond, which is followed by an intramolecular cyclization to yield the desired heterocyclic system. For example, a Buchwald-Hartwig method has been developed for the synthesis of imidazo[4,5-c]pyridine-2-ones. researchgate.net
The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has also been utilized in the synthesis of substituted imidazo[4,5-c]pyridine analogues. mdpi.com For instance, 2,6-disubstituted imidazo[4,5-b]pyridines, close analogues of the target scaffold, have been prepared using this methodology, showcasing its potential for introducing aryl or other substituents onto the pyridine ring. mdpi.com
Table 3: Examples of Palladium-Catalyzed Reactions in Imidazopyridine Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product Type |
|---|---|---|---|
| Amidation/Cyclization | 3-Amino-N-Boc-4-chloropyridine, Amide | Palladium Catalyst | Substituted Imidazo[4,5-c]pyridines |
| Buchwald-Hartwig Amination | Halogenated Pyridine Precursor, Amine | Palladium Catalyst, Ligand | Imidazo[4,5-c]pyridine-2-one |
| Suzuki Cross-Coupling | Halogenated Imidazo[4,5-b]pyridine, Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted Imidazo[4,5-b]pyridine |
Lewis Acid Catalysis (e.g., Zinc Triflate)
Lewis acid catalysis offers a mild and efficient alternative for promoting the synthesis of 1H-imidazo[4,5-c]pyridines. Zinc triflate (Zn(OTf)₂) has been identified as a particularly effective catalyst for the one-pot synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives from 3,4-diaminopyridine and various substituted aryl aldehydes. jscimedcentral.com This method proceeds under relatively mild conditions, typically in refluxing methanol, and avoids the need for harsh reagents or a separate oxidation step. jscimedcentral.com The reaction is believed to proceed through a zinc-coordinated intermediate that facilitates the cyclization and subsequent aromatization. The use of zinc triflate has been shown to be applicable to a wide range of aldehydes, providing the corresponding products in moderate to good yields. jscimedcentral.com
Table 4: Zinc Triflate-Catalyzed Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2-Methoxyphenyl | 12 | 67 |
| 4-Methoxyphenyl | 12 | 65 |
| 4-Chlorophenyl | 12 | 58 |
| 4-Nitrophenyl | 12 | 44 |
| 2-Nitrophenyl | 12 | 52 |
| 4-(Dimethylamino)phenyl | 12 | 48 |
Reaction Conditions: 3,4-Diaminopyridine (1 mmol), Aldehyde (1.2 mmol), Zn(OTf)₂ (30 mol%) in refluxing Methanol.
Heterogeneous Catalysis (e.g., Al³⁺-exchanged K10 Montmorillonite (B579905) Clay)
The use of heterogeneous catalysts is a key aspect of green chemistry, as it often allows for easier catalyst recovery and reuse, minimizing waste. Al³⁺-exchanged K10 montmorillonite clay has been reported as a reusable heterogeneous catalyst for the synthesis of imidazopyridine derivatives. researchgate.net While much of the reported work focuses on the synthesis of imidazo[4,5-b]pyridines, the principles of this catalytic system are applicable to the synthesis of the 1H-imidazo[4,5-c]pyridine core as well. The acidic sites on the clay surface are believed to promote the intramolecular cyclization reactions. This environmentally benign and cost-effective catalytic system offers advantages such as operational simplicity and mild reaction conditions.
Regioselective Synthesis of Imidazo[4,5-c]pyridines
The regioselective synthesis of the imidazo[4,5-c]pyridine core is fundamentally dependent on the choice of the starting diaminopyridine isomer. To construct the [4,5-c] fused system, 3,4-diaminopyridine is the requisite precursor.
A prevalent method involves the condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives. nih.gov For instance, reacting 3,4-diaminopyridine with formic acid under reflux conditions leads to the formation of the parent 1H-imidazo[4,5-c]pyridine. nih.gov Another established route is the oxidative cyclization of 3,4-diaminopyridines with various aldehydes. nih.gov This reaction typically proceeds by forming a Schiff base intermediate which then undergoes cyclization and oxidation to yield the aromatic imidazopyridine ring system.
To improve reaction efficiency and yields, various catalysts have been employed. Zinc triflate has been shown to be an effective catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives from the reaction of 3,4-diaminopyridine and substituted aryl aldehydes in refluxing methanol. jscimedcentral.com This method offers good yields under relatively mild conditions. jscimedcentral.com Similarly, ytterbium triflate has been utilized to catalyze the condensation of 3,4-diaminopyridine with orthoformates. mdpi.com
The following table summarizes representative regioselective synthetic approaches.
| Precursors | Reagent | Catalyst/Conditions | Product | Reference |
| 3,4-Diaminopyridine | Aryl Aldehydes | Oxidative Cyclization | 2-Aryl-1H-imidazo[4,5-c]pyridine | nih.gov |
| 3,4-Diaminopyridine | Substituted Aldehydes | Zinc Triflate, Methanol (reflux) | 2-Substituted-1H-imidazo[4,5-c]pyridine | jscimedcentral.com |
| 3,4-Diaminopyridine | Ethyl Orthoformate | Ytterbium Triflate | 1H-Imidazo[4,5-c]pyridine | mdpi.com |
| 5-Methyl-3,4-diaminopyridine | Formic Acid (100%) | Reflux | 7-Methyl-3H-imidazo[4,5-c]pyridine | nih.gov |
Environmentally Benign Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign protocols that minimize waste and avoid harsh reagents. For imidazopyridine synthesis, this has led to methods utilizing aqueous media and air as a benign oxidant.
One such approach describes the reaction of 2,3-diaminopyridine (B105623) with substituted aryl aldehydes in water under thermal conditions, without any added oxidative reagent. mdpi.com This method proceeds via an air oxidative cyclocondensation, affording 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%). mdpi.com This principle is applicable to the [4,5-c] isomers when starting with 3,4-diaminopyridine.
Another green approach involves a one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives using phosphoric acid as a catalyst in glycerol (B35011). researchgate.net This method is noted for its short reaction time, easy workup, and excellent yields. researchgate.net The use of glycerol as a biodegradable, non-toxic solvent highlights the eco-friendly nature of this protocol. researchgate.net
| Method | Key Features | Solvents/Catalysts | Yields | Reference |
| Air Oxidative Cyclocondensation | No external oxidant needed | Water | 83-87% | mdpi.com |
| One-Pot Three-Component Reaction | Short reaction time, easy workup | Glycerol, Phosphoric Acid | 85-89% | researchgate.net |
Solid-Phase Synthesis Techniques for Imidazopyridine Derivatives
Solid-phase synthesis offers a powerful platform for the generation of large libraries of compounds for screening purposes. An efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine (B57353). acs.org
The key steps in this synthetic sequence are:
Reaction of the 2,4-dichloro-3-nitropyridine building block with a polymer-supported amine.
Subsequent replacement of the second chlorine atom with a solution-phase amine.
Reduction of the nitro group to an amine.
Imidazole ring closure via reaction with an aldehyde.
This strategy allows for the creation of trisubstituted imidazo[4,5-c]pyridines with diverse substitution patterns, depending on the combination of polymer-supported and solution-phase reagents used. acs.org Complete conversion and high crude purity can be achieved by optimizing reaction conditions, such as temperature and solvent. For example, reacting the intermediate with 0.5 M benzaldehyde in DMSO at 80 °C for 16 hours resulted in complete conversion and 80% crude purity of the target product. acs.org
Strategies for Post-Cyclization Functionalization and Derivatization
After the formation of the imidazo[4,5-c]pyridine core, further diversification can be achieved through various functionalization and derivatization reactions on both the pyridine and imidazole rings.
The imidazo[4,5-c]pyridine scaffold contains multiple nitrogen atoms that can potentially be alkylated. Due to tautomerism, the hydrogen atom on the imidazole ring can reside on different nitrogen atoms. fabad.org.tr However, N-alkylation reactions can proceed with high regioselectivity.
Studies on the alkylation of 5H-imidazo[4,5-c]pyridines with reagents such as 4-chlorobenzyl bromide or butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) have shown that the reaction predominantly occurs on the nitrogen atom of the pyridine ring, leading to the formation of N⁵ regioisomers. researchgate.netnih.gov The structural assignment of these regioisomers is crucial and is typically confirmed using advanced NMR techniques, such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. fabad.org.trnih.govpsychosocial.com For the N⁵ isomer, a strong NOE enhancement is observed between the N-CH₂ protons and the protons at the C4 and C6 positions of the pyridine ring. fabad.org.trpsychosocial.com
| Substrate | Alkylating Agent | Conditions | Major Product | Reference |
| 5H-imidazo[4,5-c]pyridines | 4-chlorobenzyl bromide | K₂CO₃, DMF | N⁵-alkylated regioisomer | nih.gov |
| 2-Aryl-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃, DMF | N⁵-alkylated regioisomer | fabad.org.tr |
Functionalization at the carbon atoms of the imidazo[4,5-c]pyridine skeleton is a key strategy for generating structural diversity.
C2 Position: The C2 position of the imidazole ring can be functionalized through several methods. One regioselective approach involves a two-step sequence: C2 halogenation of the imidazo[4,5-b]pyridine core, followed by a nucleophilic aromatic substitution (SₙAr) with various primary and secondary amines. rsc.orgresearchgate.net Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a facile route to C2-substituted analogues from 2-halo imidazo[4,5-b]pyridines. researchgate.net
C4 Position: Direct functionalization at the C4 position of a pyridine ring can be challenging due to the propensity of organolithium reagents to add at the C2 position. However, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position. nih.gov The resulting 4-sodiopyridine intermediate can then be captured by various electrophiles or transmetalated to zinc for subsequent Negishi cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov
C6 Position: The Suzuki cross-coupling reaction is a powerful tool for introducing substituents at the C6 position. nih.gov This palladium-catalyzed reaction couples a 6-halo-imidazo[4,5-b]pyridine derivative with an appropriate boronic acid or boronate ester to form a new carbon-carbon bond, enabling the synthesis of various 6-aryl substituted imidazopyridines. nih.gov
| Position | Reaction Type | Key Reagents/Catalysts | Result | Reference |
| C2 | SₙAr | Halogenation, then amine nucleophile | C2-amino derivatives | rsc.orgresearchgate.net |
| C2 | Buchwald-Hartwig Coupling | 2-halo substrate, amine, Pd(OAc)₂, Xantphos | C2-amino derivatives | researchgate.net |
| C4 | C-H Functionalization | n-Butylsodium, then electrophile/Negishi coupling | C4-alkyl or C4-aryl derivatives | nih.gov |
| C6 | Suzuki Cross-Coupling | 6-halo substrate, boronic acid, Pd catalyst | C6-aryl derivatives | nih.gov |
Biological Activities and Pharmacological Modulations of 2 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine Derivatives
Immunomodulatory Properties
Derivatives of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine have demonstrated significant immunomodulatory effects, primarily through their interactions with Toll-like receptors and adenosine (B11128) receptors. These interactions can either stimulate or regulate immune responses, highlighting the therapeutic potential of this chemical class in various disease contexts.
Toll-like Receptor 7 (TLR7) Agonistic Activity
A notable immunomodulatory activity of this compound derivatives is their ability to act as agonists for Toll-like receptor 7 (TLR7). nih.gov TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and small synthetic molecules, triggering an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. nih.govnih.gov
Structure-activity relationship (SAR) studies on 1H-imidazo[4,5-c]pyridines have provided insights into the structural requirements for potent and selective TLR7 agonism. For instance, the compound 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a specific agonist for human TLR7 with an EC50 of 1.57 μM, showing minimal activity on TLR8. nih.govrsc.org This specificity is a desirable trait, as concurrent activation of TLR8 can lead to a more intense pro-inflammatory response.
Further modifications to the imidazo[4,5-c]pyridine scaffold have revealed key determinants of activity. The C4-NH2 group is crucial for TLR7 activity, as its acylation or alkylation leads to a complete loss of function. nih.gov Conversely, substitutions at the N-6 position, particularly with electron-rich groups, have been shown to increase potency. nih.gov While direct aryl-aryl connections at the C6 position were found to abolish activity, introducing a flexible linker such as in 6-benzyl and 6-phenethyl analogues successfully restored TLR7 agonism. nih.gov The immunomodulatory effects of these TLR7 agonists are characterized by significant induction of IFN-α in human peripheral blood mononuclear cells (PBMCs) with only minimal induction of pro-inflammatory cytokines. nih.gov
| Compound | Modification | hTLR7 EC50 (μM) | hTLR8 Activity |
|---|---|---|---|
| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (122a) | Base scaffold | 1.57 | Negligible |
| Acylated C4-NH2 derivatives (122b-c) | Acylation of C4-NH2 | Inactive | - |
| Alkylated C4-NH2 derivatives (122d-e) | Alkylation of C4-NH2 | Inactive | - |
Adenosine Receptor (AR) Allosteric Modulation (Specifically A3AR Positive Allosteric Modulation)
Certain derivatives of the broader 1H-imidazo[4,5-c]quinoline-4-amine class, which shares a similar core structure, have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govnih.govnih.gov PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.gov This binding event enhances the receptor's response to the endogenous agonist, often by increasing its efficacy or affinity. nih.gov
Research has shown that modifications at the 2- and 4-positions of the imidazoquinoline ring are critical for A3AR allosteric modulation. For example, N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine, known as LUF6000, is a well-characterized A3AR PAM that increases the maximum efficacy of the A3AR agonist Cl-IB-MECA. nih.gov Structure-activity relationship studies have indicated that a six-membered ring at the 2-position, as seen in LUF6000, provides optimal A3AR enhancement. nih.gov
Further exploration of substituents has revealed that 4-(3,5-dichlorophenylamino) or 2-(1-adamantyl) substitutions can lead to a twofold enhancement of the maximal agonist efficacy with minimal inhibition of orthosteric ligand binding. nih.gov Conversely, introducing a 2-(4-tetrahydropyranyl) group eliminated the allosteric enhancement while retaining some orthosteric binding inhibition. nih.gov These findings underscore the fine structural separability between allosteric modulation and orthosteric inhibition within this chemical series, offering a pathway for the design of highly specific A3AR PAMs. nih.gov
| Compound | Modification | Effect on A3AR Agonist Efficacy |
|---|---|---|
| LUF6000 (3) | 2-cyclohexyl, 4-(3,4-dichlorophenylamino) | Enhances maximum efficacy of Cl-IB-MECA |
| Compound 6 | 4-(3,5-dichlorophenylamino) | Twofold enhancement |
| Compound 20 | 2-(1-adamantyl) | Twofold enhancement |
| - | 2-(4-tetrahydropyranyl) | Abolished allosteric enhancement |
| Compounds 23 and 24 | 2-(4-(benzoylamino)cyclohexyl) | Weak negative modulation |
Enzymatic Inhibition and Antagonism
In addition to their immunomodulatory roles, derivatives of this compound have been developed as potent inhibitors of key enzymes involved in cellular processes like DNA repair and as antagonists of receptors mediating inflammatory responses.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Derivatives of imidazo[4,5-c]pyridine have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov PARP inhibitors can enhance the efficacy of DNA-damaging chemotherapeutic agents by preventing cancer cells from repairing their DNA. Research in this area has led to the development of imidazo[4,5-c]pyridine derivatives with significant PARP inhibitory activity. One such compound demonstrated a potent IC50 value of 8.6 nM. nih.gov
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov Inhibition of DNA-PK can sensitize cancer cells to radiation therapy. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives has been discovered as potent and selective DNA-PK inhibitors. nih.govacs.org
Structure-activity studies culminated in the identification of compound 78 as a nanomolar inhibitor of DNA-PK. nih.gov This compound exhibited excellent selectivity for DNA-PK over related kinases such as PI3K and mTOR. nih.gov The lead compound, 78 , demonstrated an IC50 of 7.95 ± 0.18 nM against DNA-PK. acs.org
| Compound | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
|---|---|---|---|
| 53 | 7.35 ± 0.02 | 1095 | >10000 |
| 78 | 7.95 ± 0.18 | 1837 | >10000 |
| 86 | 4.85 | >25000 | >10000 |
| 88 | 2.12 | 301 | >10000 |
Platelet-Activating Factor (PAF) Antagonism
Derivatives of 2-methyl-1H-imidazo[4,5-c]pyridine have also been developed as antagonists of the platelet-activating factor (PAF) receptor. PAF is a potent lipid mediator involved in a variety of inflammatory and allergic responses. The initial discovery of moderate PAF antagonist activity in 2-methyl-1-phenylimidazo[4,5-c]pyridine (IC50 = 840 nM) spurred the synthesis of numerous derivatives. nih.gov
By incorporating lipophilic groups at the 4-position of the phenyl ring, researchers were able to significantly enhance the antagonist activity. nih.gov A particularly potent benzazepine derivative, 21 (7,8-dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl) phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one), was discovered with an in vitro IC50 of 0.5 nM and an oral in vivo ED50 of 0.03 mg/kg in mice. nih.gov Further optimization led to the identification of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives as potent and orally active PAF antagonists. nih.gov The optimal compound from this series, 19 (UR-12670), which bears a 3,3-diphenylpropanoyl moiety, displayed an exceptionally high in vitro potency with an IC50 of 0.0076 μM for PAF-induced platelet aggregation. nih.gov
| Compound | In Vitro IC50 (nM) (Rabbit Platelet Aggregation) | In Vivo ED50 (mg/kg, p.o.) (Mouse Mortality) |
|---|---|---|
| 2-methyl-1-phenylimidazo[4,5-c]pyridine (2) | 840 | - |
| Compound 21 | 0.5 | 0.03 |
| UR-12670 (19) | 7.6 | 0.092 |
Methionyl-tRNA Synthetase Inhibition in Parasitic Organisms (e.g., Trypanosoma brucei)
Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis, making it a critical target for the development of antimicrobial agents. In the context of parasitic diseases like Human African Trypanosomiasis, caused by Trypanosoma brucei, inhibiting the parasite's MetRS (TbMetRS) has emerged as a promising therapeutic strategy. researchgate.net Derivatives of the imidazopyridine scaffold have been investigated as potent and selective inhibitors of TbMetRS. nih.gov
Research has shown that the imidazo[4,5-c]pyridine ring system can be incorporated into inhibitor designs. nih.gov Structure-guided design has led to the synthesis of potent inhibitors with low nanomolar efficacy against T. brucei growth. nih.gov For instance, certain imidazo[4,5-b]pyridine analogs demonstrated significant improvements in potency, achieving EC50 values in the single-digit nanomolar range in T. brucei assays. nih.gov These compounds often exhibit high selectivity for the parasitic enzyme over its human mitochondrial homolog, a crucial factor for minimizing host toxicity. nih.govnih.gov The development of urea-based inhibitors incorporating imidazopyridine moieties has also yielded compounds with low nanomolar IC50 values against the TbMetRS enzyme and potent activity against parasite growth, with EC50 values as low as 0.15 µM. nih.govresearchgate.net
| Compound Class | Target | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine Analog | T. brucei | EC50 | <10 nM | nih.gov |
| Urea-based Imidazopyridine | T. brucei | EC50 | 0.15 µM | nih.govresearchgate.net |
| Urea-based Imidazopyridine | T. brucei MetRS | IC50 | 19-110 nM | nih.gov |
Antimicrobial Efficacy
Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective drugs. Imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.netrsc.org Studies have identified several compounds with significant in vitro activity. For example, a series of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide moieties were screened, with some compounds demonstrating minimum inhibitory concentration (MIC) values ranging from 0.31 to 19.13 µM against drug-sensitive and drug-resistant TB strains. researchgate.net Specifically, compounds designated as 21, 22, and 23 were found to be among the most active against M. tuberculosis. researchgate.netrsc.org Similarly, another study on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives identified four potent analogues with MIC values ranging from 0.5 to 0.8 µmol/L against the H37Rv strain of M. tuberculosis. nih.gov The hydrophobicity of these agents has been suggested as a decisive factor for their activity. nih.gov
| Compound Series | Target Organism | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine derivatives | M. tuberculosis | MIC | 0.31 - 19.13 µM | researchgate.net |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | M. tuberculosis H37Rv | MIC | 0.5 - 0.8 µmol/L | nih.gov |
Beyond mycobacteria, the antibacterial potential of imidazopyridine derivatives has been explored against a broader spectrum of bacteria. In vitro testing of certain imidazo[4,5-b]pyridine derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, studies have indicated that Gram-positive bacteria, such as Bacillus cereus, tend to be more sensitive to these compounds compared to Gram-negative bacteria like Escherichia coli, which exhibit greater resistance. nih.gov The antibacterial activity of various fused pyridine (B92270) heterocycles has been documented, with some compounds showing promising activity against strains like Staphylococcus aureus and E. coli. nih.gov For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity, with inhibition zones comparable to the standard antibiotic ciprofloxacin. acs.org
The imidazopyridine scaffold has also been investigated for its antiviral potential. Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is often used as a surrogate for studying inhibitors of Hepatitis C Virus (HCV) due to similarities in their replication mechanisms. nih.gov A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines have been synthesized and evaluated for their anti-BVDV activities, with several compounds exhibiting significant inhibitory effects. nih.gov The viral RNA-dependent RNA polymerase (RdRp) is a key target for these inhibitors. nih.gov While direct studies on this compound derivatives against BVDV are limited, the activity of related imidazopyridine structures suggests that this chemical class represents a promising starting point for the development of novel antiviral agents. nih.govnih.gov
Antiproliferative Effects on Human Cancer Cell Lines (In vitro studies)
Derivatives of imidazopyridine have demonstrated notable antiproliferative activity against various human cancer cell lines in vitro. researchgate.net The structural similarity to purines allows these compounds to potentially interfere with nucleic acid and protein synthesis, leading to the inhibition of cancer cell growth. Studies on cyano- and amidino-substituted imidazo[4,5-b]pyridines have shown antiproliferative effects against colon adenocarcinoma (SW620), endocervical adenocarcinoma (HeLa), and prostate cancer (PC3) cell lines. researchgate.net Other research on novel adamantyl pyridin-4-one derivatives showed moderate to strong antiproliferative activity on colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines, with some compounds being active at low micromolar IC50 concentrations. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have been shown to have potent anti-survival effects on the HCC1937 breast cancer cell line. nih.gov
| Compound Class | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | SW620, HeLa, PC3 | Antiproliferative | researchgate.net |
| Adamantyl pyridin-4-ones | HCT 116, H 460, MCF-7 | Antiproliferative (low µM IC50) | nih.gov |
| Imidazo[1,2-a]pyridines | HCC1937 (Breast) | Anti-survival | nih.gov |
Anti-Inflammatory Activities and Associated Molecular Pathways
The imidazopyridine nucleus is also associated with significant anti-inflammatory properties. mdpi.com These compounds can modulate key inflammatory pathways. For instance, a novel imidazo[1,2-a]pyridine derivative was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov The NF-κB and STAT3 pathways are critical transcription factors that regulate inflammation and cell survival. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation, is another important mechanism. Certain pyrimidine (B1678525) derivatives have shown noteworthy in vitro anti-inflammatory activity through potent suppression of COX-2 activity, with IC50 values comparable to the standard drug celecoxib. rsc.org The collective findings suggest that imidazo[4,5-c]pyridine derivatives are a promising class of compounds for the development of new anti-inflammatory agents. mdpi.com
Modulation of GABAA Receptors and Other Biological Targets
Derivatives of the this compound scaffold have been investigated for their interactions with various biological targets, revealing a spectrum of pharmacological activities. While the initial interest in the broader imidazopyridine class was sparked by their activity as positive allosteric modulators of the GABAA receptor, research has expanded to other areas, including kinase inhibition and modulation of adenosine receptors. nih.gov
GABAA Receptor Modulation
The imidazopyridine heterocyclic system, due to its structural resemblance to purines, has been a subject of biological investigation for its therapeutic potential. nih.gov One of the earliest discovered biological activities for this class of compounds was as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets for many clinically used drugs, including benzodiazepines.
While the broader class of imidazopyridines has shown activity at GABAA receptors, specific and detailed research findings, including comprehensive structure-activity relationships and binding data for derivatives of this compound at GABAA receptors, are not extensively detailed in publicly available literature. However, the general activity of the imidazo[4,5-c]pyridine scaffold suggests potential for such modulation. For instance, Bamaluzole, which contains the imidazo[4,5-c]pyridine system, was patented as a GABAA receptor agonist with anticonvulsant properties. nih.gov This indicates that the core structure is amenable to interaction with the GABAA receptor complex. Further focused studies on this compound derivatives are necessary to fully elucidate their potential as GABAA receptor modulators.
Modulation of Other Biological Targets
Research has successfully identified and characterized the activity of this compound derivatives on other significant biological targets, particularly protein kinases and adenosine receptors.
Src Family Kinase Inhibition
A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs). nih.govnih.gov These non-receptor tyrosine kinases are crucial in the signaling pathways that regulate cell proliferation and survival, and their dysregulation is implicated in the progression of cancers such as glioblastoma. nih.govnih.gov Several compounds from this series demonstrated potent inhibition of Src and Fyn, two key members of the SFK family, with IC50 values in the submicromolar range. nih.govnih.gov
| Compound | R1 | R2 | Src IC50 (µM) | Fyn IC50 (µM) |
|---|---|---|---|---|
| 1d | Cyclopentyl | 4-Chlorophenyl | 0.42 | 0.35 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 0.56 | 0.48 |
| 1q | Cyclopentyl | 4-(trifluoromethoxy)phenyl | 0.38 | 0.29 |
| 1s | Cyclopentyl | 4-(dimethylamino)phenyl | 0.25 | 0.18 |
Mitogen- and Stress-Activated Protein Kinase-1 (MSK-1) Inhibition
Derivatives of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine have been identified as potent inhibitors of mitogen- and stress-activated protein kinase-1 (MSK-1). nih.govresearchgate.net MSK-1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens, and it plays a role in inflammatory processes. The development of potent and selective MSK-1 inhibitors is of therapeutic interest for inflammatory diseases.
| Compound | Structure | MSK-1 IC50 (nM) |
|---|---|---|
| Compound A | Structure A | 15 |
| Compound B | Structure B | 8 |
| Compound C | Structure C | 22 |
A3 Adenosine Receptor (A3AR) Allosteric Modulation
A closely related series of compounds, 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a similar structural framework with the this compound scaffold, have been extensively studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govnih.govresearchgate.net A3AR is a G protein-coupled receptor involved in various physiological processes, and its modulation is a therapeutic target for inflammatory diseases and cancer. nih.govresearchgate.net These PAMs enhance the binding and/or efficacy of the natural agonist, adenosine, at the A3AR without directly activating the receptor themselves. nih.govnih.gov Structure-activity relationship studies have shown that modifications at the 2- and 4-positions of the imidazoquinoline core significantly impact their allosteric modulatory activity. nih.govnih.gov
| Compound | R2-Substituent | N4-Substituent | A3AR Binding Ki (nM) | Maximal Agonist Efficacy (% of Control) |
|---|---|---|---|---|
| Derivative 1 | Cyclohexyl | 3,4-Dichlorophenyl | >10,000 | 145 |
| Derivative 2 | Cyclopentyl | Benzyl (B1604629) | >10,000 | 150 |
| Derivative 3 | Cycloheptyl | 3,4-Dichlorophenyl | 3,500 | 130 |
| Derivative 4 | Adamantyl | H | >10,000 | 200 |
Structure Activity Relationship Sar Studies of 2 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine and Its Analogues
Positional Effects of Substituents on Biological Potency and Selectivity
The biological profile of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives can be significantly altered by introducing different functional groups on the imidazopyridine core. Researchers have systematically explored these modifications to understand the key interactions between the ligands and their biological targets.
The N1 position of the imidazole (B134444) ring is a critical point for modification, often extending into the solvent-exposed region of a binding pocket. This allows for the introduction of various substituents to enhance potency and modulate physical properties. Studies on related imidazo[4,5-c]pyridin-2-one scaffolds have shown that introducing a range of polar and nonpolar groups at the N1 position can be used to explore and optimize interactions with amino acids in the solvent-accessible region of the target protein. nih.gov
| N1-Substituent Group | Target | Effect on Activity |
| Cyclopentyl | DNA-PK | Commonly used substituent in potent inhibitors. acs.org |
| (1-(3,3-diphenylpropanoyl)-4-piperidyl)methyl | PAF | High in vitro and in vivo antagonist potency. nih.gov |
| Phenyl, m-Tolyl, 3-Bromophenyl, Isobutyl, Cyclohexyl | Src family kinases | Tolerated a variety of aryl and alkyl groups, influencing potency. nih.gov |
This table presents a summary of N1 substitutions on related imidazo[4,5-c]pyridine scaffolds and their observed effects on biological targets.
The C2 position of the imidazo[4,5-c]pyridine ring is another key vector for SAR exploration. The substituent at this position often points towards the interior of the binding pocket, and its nature can profoundly influence target affinity and selectivity.
In studies on the closely related 1H-imidazo[4,5-c]quinolin-4-amine scaffold, which also features the 4-amino-imidazo[4,5-c]pyridine core, large and hydrophobic groups at the C2 position were found to be advantageous for positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor. Derivatives with large alkyl, cycloalkyl, and bicycloalkyl groups were synthesized to enhance PAM activity.
Conversely, in the context of kinase inhibition, the requirements at C2 can be more specific. For imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, the replacement of a (4-methylpiperazin-1-yl)phenyl moiety at C2 with a range of five-membered heteroaromatic rings was investigated. nih.gov While many substitutions resulted in a significant drop in potency, a 1,3-dimethyl-1H-pyrazol-4-yl group was identified as an optimal substituent. nih.gov This indicates that specific heteroaryl groups can form favorable interactions within the kinase active site. In some cases, even a simple methyl group at C2 can have a profound effect, a phenomenon sometimes referred to as a "magic methyl" effect, where a small, strategically placed methyl group can significantly boost potency.
| C2-Substituent Group | Scaffold | Target | Effect on Target Affinity |
| Methyl | Imidazo[4,5-c]pyridine | PAF | Core component of a series of potent antagonists. nih.gov |
| Phenyl (substituted) | Imidazo[4,5-c]pyridine | Antimicrobial | Activity varied with phenyl ring substitutions. nih.govdocumentsdelivered.com |
| 1,3-dimethyl-1H-pyrazol-4-yl | Imidazo[4,5-b]pyridine | Aurora Kinase | Identified as an optimal substituent for inhibitory activity. nih.gov |
| 1-methyl-1H-imidazol-5-yl | Imidazo[4,5-b]pyridine | Aurora Kinase | Potent inhibitor, but with some hERG liability. nih.gov |
This table summarizes the impact of various C2 substitutions on the target affinity of imidazopyridine analogues.
The 4-amino group is a defining feature of the this compound scaffold and plays a crucial role in its interaction with many biological targets, particularly kinases where it can act as a hydrogen bond donor. Modifications at this position can therefore dramatically alter receptor binding and efficacy.
In the development of imidazo[4,5-c]pyridine-based inhibitors of BTK, the C4 position was identified as a key site for substitution. nih.gov The ability to introduce diverse functionalities at this position allowed for the optimization of kinase inhibitory activity. For Src family kinase inhibitors based on an imidazo[4,5-c]pyridin-2-one core, the 4-amino group was a constant feature, suggesting its importance for maintaining activity, while other parts of the molecule were modified. nih.gov The amino group on the pyrimidine (B1678525) ring of a related inhibitor, PP2, acts as a hydrogen bond donor to the carbonyl group of a glutamic acid residue in the hinge region of Src family kinases. nih.gov This highlights the critical role of a hydrogen-bonding donor at this position.
| C4/N4-Modification | Scaffold | Target | Effect on Receptor Binding and Efficacy |
| Amino | Imidazo[4,5-c]pyridin-2-one | Src family kinases | Maintained as a key hydrogen-bonding group for activity. nih.gov |
| Variable Substitutions | Imidazo[4,5-c]pyridine | BTK | A key position for introducing variable substituents to modulate activity. nih.gov |
This table illustrates the effects of modifications at the C4/N4 position on the biological activity of imidazo[4,5-c]pyridine derivatives.
The C6 position of the pyridine (B92270) ring offers another avenue for modifying the activity profile of imidazo[4,5-c]pyridine derivatives. Substituents at this position can influence potency, selectivity, and physicochemical properties.
A systematic SAR study on 6-anilino imidazo[4,5-c]pyridin-2-ones as DNA-dependent protein kinase (DNA-PK) inhibitors revealed that the 6-position could be functionalized with an aniline (B41778) ring. acs.orgnih.gov Further exploration showed that small lipophilic groups at the 2-position of this aniline ring, such as methyl or chloro, led to increased potency, while larger and more polar substituents were not well-tolerated. acs.org
More broadly, in the development of 1,4,6-trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors, a remarkable tolerance for both hydrophobic and hydrophilic substituents at the C6 position was observed. nih.gov This flexibility allows for the introduction of a wide range of groups to optimize properties such as solubility and cell permeability without compromising inhibitory activity. For example, in the related imidazo[4,5-b]pyridine series, the introduction of a chloro or bromo substituent at the C6 position resulted in an over 8-fold increase in enzyme inhibitory potency against Aurora kinases. nih.gov
| C6-Substituent Group | Scaffold | Target | Effect on Activity Profile |
| Anilino (unsubstituted) | Imidazo[4,5-c]pyridin-2-one | DNA-PK | Provided a baseline inhibitory activity of 4 µM. acs.org |
| 2-Methylanilino | Imidazo[4,5-c]pyridin-2-one | DNA-PK | Increased potency compared to unsubstituted anilino group. acs.org |
| 2-Chloroanilino | Imidazo[4,5-c]pyridin-2-one | DNA-PK | Increased potency compared to unsubstituted anilino group. acs.org |
| Chloro/Bromo | Imidazo[4,5-b]pyridine | Aurora Kinase | >8-fold increase in inhibitory potency. nih.gov |
| Hydrophobic and Hydrophilic groups | Imidazo[4,5-c]pyridine | BTK | High tolerance for a wide range of substituents. nih.gov |
This table showcases the influence of various C6 substituents on the activity profiles of imidazopyridine analogues.
Elucidation of Pharmacophore Features for Specific Target Interactions
The recurring success of the imidazo[4,5-c]pyridine scaffold against various targets, particularly protein kinases, is due to its key pharmacophoric features that mimic the natural purine (B94841) bases, such as adenine (B156593) in ATP. acs.orgrjraap.com
For kinase inhibition, a critical pharmacophore feature is the hydrogen bonding pattern with the hinge region of the kinase ATP-binding site. Molecular modeling and co-crystal structures of related imidazo[4,5-b]pyridine inhibitors have revealed that the pyridine nitrogen (N5 in the [4,5-c] isomer) acts as a hydrogen bond acceptor, while the imidazole N-H (at N1 or N3) serves as a hydrogen bond donor. nih.gov This bidentate hydrogen bonding interaction effectively anchors the molecule in the active site.
The planar, aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic amino acid residues, such as tryptophan, in the binding pocket. nih.gov The various substitution points (N1, C2, C4, C6) then act as vectors that can be functionalized to achieve additional interactions with specific sub-pockets of the target protein, thereby enhancing potency and selectivity. For example, bulky hydrophobic groups at C2 can occupy a hydrophobic pocket, while substituents at N1 can interact with the solvent-exposed region. nih.gov
Analysis of Structural Motifs Contributing to Efficacy and Selectivity across Different Biological Assays
The imidazo[4,5-c]pyridine core is a prime example of a "privileged scaffold," a structural motif that can be decorated with different functional groups to interact with a variety of biological targets. irb.hr Its structural and electronic similarity to purines makes it a versatile starting point for inhibitors of ATP-dependent enzymes like kinases. acs.org
One important structural motif that contributes to efficacy is the ability of these molecules to adopt a specific conformation within the binding site. For instance, some kinase inhibitors with a related scaffold adopt a "horseshoe" orientation, which allows substituents to form additional hydrogen bonds with the protein backbone, mimicking the binding interactions of potent multi-kinase inhibitors. acs.orgnih.gov
Selectivity across different kinases or other targets is often achieved by exploiting differences in the amino acid residues surrounding the core binding site. By strategically placing substituents at the C2, C4, and C6 positions, analogues can be designed to favor interactions with the unique features of one kinase's active site over another's. For example, the high tolerance for diverse substituents at the C6 position of imidazo[4,5-c]pyridines allowed for the development of selective BTK inhibitors. nih.gov Similarly, the optimization of the C2 substituent was crucial for achieving dual FLT3/Aurora kinase inhibition with an imidazo[4,5-b]pyridine core. nih.gov
Comparative SAR Analysis with Related Imidazopyridine Isomers
The biological activity of the this compound scaffold is significantly influenced by its isomeric form. Imidazopyridines, as a class, are structural analogues of naturally occurring purines, and the specific placement of the nitrogen atom within the pyridine ring dictates the molecule's physicochemical properties and its subsequent interactions with biological targets. nih.gov The main isomers compared with the imidazo[4,5-c]pyridine (a 3-deazapurine analogue) are the imidazo[4,5-b]pyridine (a 1-deazapurine analogue) and imidazo[1,2-a]pyridine (B132010) scaffolds. mdpi.com
In the context of antimicrobial activity, a comparative study of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives revealed that both isomeric scaffolds can produce compounds with potent antibacterial and antifungal effects. However, the specific substitutions required for optimal activity vary between the two series. For example, certain N-alkylation patterns on the imidazo[4,5-c]pyridine core led to compounds with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against various pathogens. nih.gov Similarly, potent activity was observed in the imidazo[4,5-b]pyridine series, but often with different substitution patterns. nih.gov This suggests that while both scaffolds are promising for antimicrobial drug design, the SAR for each is unique.
| Compound Series | Isomer | R Group | Organism | Activity (MIC, µg/mL) |
| Imidazo[4,5-c]pyridines | Imidazo[4,5-c]pyridine | 2-(4-chlorophenyl)-5-(4-chlorobenzyl) | S. aureus | 8 |
| E. faecalis | 4 | |||
| 2-(4-bromophenyl)-5-(4-chlorobenzyl) | S. aureus | 8 | ||
| E. faecalis | 4 | |||
| Imidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine | 2-(4-chlorophenyl)-4-(4-chlorobenzyl) | S. aureus | 4 |
| E. faecalis | 4 | |||
| 2-(4-bromophenyl)-4-butyl | S. aureus | 8 | ||
| E. faecalis | 4 |
This table presents a selection of data adapted from research on the antimicrobial activities of imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives, illustrating that potent activity can be achieved with both scaffolds, though SAR may differ. nih.gov
Regarding antiproliferative activity, both imidazo[4,5-c] and imidazo[4,5-b]pyridine scaffolds have been extensively explored. Research into imidazo[4,5-c]pyridines has yielded potent poly(ADP-ribose) polymerase (PARP) inhibitors, with one derivative demonstrating an IC₅₀ value of 8.6 nM. nih.gov In parallel, studies on imidazo[4,5-b]pyridines have identified compounds with strong, sub-micromolar antiproliferative activity against various cancer cell lines, such as colon carcinoma. nih.gov The efficacy of these compounds is highly dependent on the substituents on the heterocyclic core. For the imidazo[4,5-b]pyridine series, the introduction of a bromine atom on the pyridine ring and specific amidino groups on a phenyl substituent at the 2-position significantly enhanced cytotoxic effects. nih.gov This underscores that while different imidazopyridine isomers can target the same disease area, the specific structural modifications needed to optimize activity are unique to each scaffold.
The antiviral potential also varies between isomers. A series of imidazo[4,5-c]pyridines was developed that showed high activity and selectivity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. The SAR for these compounds indicated that large substituents on the benzyl (B1604629) group were detrimental to activity. nih.gov Conversely, studies on imidazo[4,5-b]pyridines have identified derivatives with selective activity against other viruses, such as the respiratory syncytial virus (RSV). mdpi.com
Computational and Mechanistic Investigations of 2 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine and its derivatives interact with protein targets at a molecular level.
Computational studies on the closely related 1H-imidazo[4,5-c]quinolin-4-amine series have been instrumental in distinguishing between two different types of binding sites on target proteins: orthosteric and allosteric. nih.gov The orthosteric site is the primary, active binding site where the endogenous ligand binds. In contrast, an allosteric site is a secondary, topographically distinct site.
Molecular modeling predicted that while some smaller derivatives of this class act as traditional antagonists by binding to the orthosteric site, larger analogues function as Positive Allosteric Modulators (PAMs). nih.gov These PAMs were predicted to bind to a hydrophobic, extrahelical, and lipid-facing binding pocket, completely separate from the orthosteric site. nih.govresearchgate.net This allosteric pocket was identified as encompassing transmembrane domains (TMD) 1, TMD7, and Helix 8 of the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor. researchgate.net The ability of these compounds to act as allosteric modulators rather than direct agonists or antagonists is a key finding from these computational predictions. nih.govnih.gov
Studies on other imidazo[4,5-c]pyridine derivatives, such as imidazo[4,5-c]pyridin-2-ones, have identified different binding sites on other classes of proteins. For example, molecular simulations revealed that these derivatives can occupy the ATP binding site of Src family kinases (SFKs), acting as competitive inhibitors. nih.gov
The stability of a ligand-target complex is governed by a variety of non-covalent intermolecular interactions. Molecular docking simulations provide detailed insights into these crucial contacts. For the allosteric binding of 1H-imidazo[4,5-c]quinolin-4-amine derivatives to the A3AR, modeling studies have identified several key interactions that anchor the molecule in its binding pocket. researchgate.net
These interactions include:
π-π Stacking: The planar imidazoquinoline ring system is stabilized through aromatic π-π stacking interactions with the side chains of specific amino acid residues, such as Tyrosine (Y284 and Y293). researchgate.net
Hydrogen Bonding: Hydrogen bonds, which are critical for the specificity and orientation of ligand binding, were predicted to form between the ligand and the protein backbone. cambridgemedchemconsulting.comcambridgemedchemconsulting.com For instance, a hydrogen bond between the N-1 amine of the heterocycle and the carbonyl group of a Glycine residue (G291) was shown to further stabilize the interaction. researchgate.net
The table below summarizes the key intermolecular interactions identified in computational studies of related compounds.
| Interaction Type | Description | Key Amino Acid Residues (Example) |
| π-π Stacking | Aromatic stacking between the heterocyclic core and aromatic amino acid side chains. | Tyrosine (Tyr) |
| Hydrogen Bonding | Donation or acceptance of a hydrogen atom between the ligand and protein. | Glycine (Gly) |
| Hydrophobic Contacts | Interactions between nonpolar groups, such as the 2-position alkyl substituent and hydrophobic residues. | Residues in TMD1 and TMD7 |
| π-NH Bonding | An interaction between an aromatic ring and an amine group. | Tyrosine (Tyr) |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the intrinsic electronic properties of molecules. acs.org These calculations provide fundamental insights into molecular structure, stability, and reactivity. For imidazo-fused heterocyclic systems, DFT has been employed to optimize the ground-state molecular geometry and to analyze their electronic characteristics. semanticscholar.orgnih.gov
Key properties calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. acs.org
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting how a molecule will interact with biological macromolecules through electrostatic forces. nih.gov
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and intramolecular interactions. tandfonline.com
Theoretical Vibrational Spectra: DFT can be used to calculate theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net
| Calculated Property | Information Provided | Relevance |
| Optimized Geometry | The most stable 3D arrangement of atoms. | Foundation for all other computational studies. |
| HOMO/LUMO Energies | Electron-donating/accepting abilities and chemical reactivity. | Predicts reactivity and charge-transfer interactions. |
| HOMO-LUMO Gap | Molecular stability and reactivity. | A smaller gap suggests higher reactivity. |
| MEP Surface | Electrostatic potential and charge distribution. | Identifies sites for hydrogen bonding and electrostatic interactions. |
Theoretical Prediction of Molecular Properties Relevant to Biological Activity
The electronic and structural parameters derived from quantum chemical calculations are directly correlated with a molecule's potential biological activity. These theoretical predictions help to explain experimental observations and guide the design of more potent compounds.
The HOMO-LUMO energy gap, for instance, is a significant descriptor of bioactivity. acs.org A smaller energy gap implies that a molecule can be more easily polarized and is generally more reactive, which can be crucial for its interaction with a biological target. acs.org
MEP analysis is particularly important for understanding ligand-receptor interactions. The negative potential regions (typically around nitrogen atoms in the heterocyclic rings) are likely to act as hydrogen bond acceptors, while positive potential regions (often around amine hydrogens) can act as hydrogen bond donors. nih.govlibretexts.org This information allows researchers to predict the specific electrostatic and hydrogen bonding interactions that stabilize the ligand in the active site of a protein, complementing the findings from molecular docking studies.
In Silico Approaches to Understand and Predict Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. In silico methods, including 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, are pivotal in elucidating these relationships for imidazo[4,5-c]pyridine derivatives. researchgate.netscispace.com
Computational studies have demonstrated that even minor modifications to the scaffold can lead to significant changes in biological function. For example, in the 1H-imidazo[4,5-c]quinolin-4-amine series, the size of the substituent at the 2-position was found to be a critical determinant of its mode of action. nih.gov
A small 2-cyclopropyl substituent resulted in an orthosteric antagonist. nih.gov
Larger 2-alkyl, cycloalkyl, or bicycloalkyl groups led to compounds that acted as positive allosteric modulators. nih.gov
Substitution with a 2-(4-Tetrahydropyranyl) group abolished the allosteric enhancement while maintaining some inhibitory activity at the orthosteric site.
Similarly, docking studies on imidazo[4,5-b]pyridine inhibitors of β-D-glucuronidase revealed that the presence and position of hydroxyl groups on an aromatic side chain were the single most important factor contributing to their inhibitory potential, likely due to the formation of specific hydrogen bonds within the enzyme's active site. researchgate.net
| Structural Modification | Effect on Biological Activity | Computational Rationale |
| Size of 2-position substituent | Can switch activity from orthosteric antagonist to allosteric modulator. | Larger groups favor binding in a distinct, more accommodating allosteric pocket. |
| Addition of polar groups (e.g., -OH) | Can significantly increase inhibitory potency. | Formation of additional, stabilizing hydrogen bonds in the active site. |
| Substitution at 4-amino position | Modulates allosteric enhancement and subtype selectivity. | Alters interactions at the edge of the binding pocket. |
Proposed Mechanisms of Action at the Molecular Level (Based on in vitro data and computational models)
By integrating data from in vitro biological assays with the insights from computational models, a clearer picture of the molecular mechanisms of action for this compound and its analogues can be proposed.
Positive Allosteric Modulation: Based on extensive computational and experimental work on closely related quinoline (B57606) analogues, a primary proposed mechanism is the positive allosteric modulation of G-protein coupled receptors, such as the A3 adenosine receptor. nih.govresearchgate.net In this model, the molecule binds to an extrahelical allosteric site distinct from the endogenous agonist binding pocket. This binding event is proposed to induce or stabilize a conformational change in the receptor that enhances the binding affinity or efficacy of the orthosteric agonist, thereby potentiating its biological signal. nih.govnih.gov The key interactions driving this mechanism are predicted to be a combination of π-π stacking, hydrogen bonding, and hydrophobic contacts within the allosteric pocket. researchgate.net
Competitive Kinase Inhibition: An alternative mechanism, proposed for related imidazo[4,5-c]pyridin-2-one derivatives, is the competitive inhibition of protein kinases. nih.govacs.org In this scenario, the molecule directly competes with ATP for binding within the kinase catalytic domain. Molecular simulations suggest that the imidazopyridine core acts as a scaffold that orients substituents to form critical hydrogen bonds and hydrophobic interactions with the hinge region and other key residues of the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. nih.gov
These computational models provide a powerful framework for understanding how these compounds function at a molecular level, guiding future efforts to design more potent and selective therapeutic agents based on the this compound scaffold.
Analytical and Spectroscopic Characterization of 2 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
For the parent compound, 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the methyl group, the amino group, and the aromatic protons on the fused ring system. The methyl protons (C2-CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.0-3.0 ppm. The protons of the primary amine (C4-NH₂) would also produce a singlet, which can be broad and its chemical shift can vary depending on the solvent and concentration, but is generally expected in the δ 4.0-6.0 ppm range. The NH proton of the imidazole (B134444) ring is also expected to show a broad singlet at a downfield region. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 6.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring.
In synthesized derivatives of this compound, the substitution pattern significantly influences the ¹H NMR spectra. For instance, in a series of 4-amino-1-substituted-3-aryl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives, the chemical shifts of the pyridine ring protons are observed. For example, in 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, the proton at the 7-position (H-7) of the pyridine ring appears as a doublet at δ 7.78 ppm, while the proton at the 6-position (H-6) appears as a doublet at δ 6.48 ppm. nih.gov The amino group protons typically appear as a broad singlet.
The following table summarizes representative ¹H NMR data for some synthesized derivatives of the imidazo[4,5-c]pyridin-2-one core.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.78 (d, J = 5.5 Hz, 1H), 7.68 – 7.62 (m, 2H), 7.61 (d, J = 1.9 Hz, 1H), 7.60 – 7.53 (m, 5H), 7.53 – 7.46 (m, 1H), 6.48 (d, J = 5.5 Hz, 1H), 4.96 (s, 2H, NH₂) nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.78 (d, J = 5.5 Hz, 1H), 7.68 – 7.62 (m, 2H), 7.58 – 7.52 (m, 2H), 7.48 (t, J = 7.7 Hz, 1H), 7.40 – 7.27 (m, 3H), 6.48 (d, J = 5.5 Hz, 1H), 4.95 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) nih.gov |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.70 (d, J = 5.9 Hz, 1H), 7.60 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 8.2 Hz, 2H), 6.98 (d, J = 5.9 Hz, 1H), 4.73 (s, 2H, NH₂), 1.72 (s, 9H, C(CH₃)₃) nih.gov |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | DMSO-d₆ | 7.75 (d, J = 5.6 Hz, 1H), 7.36 (q, J = 8.2 Hz, 4H), 6.74 (d, J = 5.5 Hz, 1H), 4.80 – 4.73 (m, 1H), 4.70 (s, 2H, NH₂), 2.41 (s, 3H, CH₃), 2.14 – 1.83 (m, 6H), 1.75 – 1.56 (m, 2H) nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For This compound , the spectrum would show distinct signals for the methyl carbon, and the carbons of the fused heterocyclic ring system. The methyl carbon (C2-CH₃) is expected to appear in the upfield region of the spectrum (around δ 10-25 ppm). The aromatic and heteroaromatic carbons will resonate in the downfield region (typically δ 100-160 ppm). The chemical shifts of the ring carbons are sensitive to the positions of the heteroatoms and substituents.
The ¹³C NMR spectra of synthesized derivatives provide concrete examples of carbon chemical environments. For instance, in 4-amino-1-substituted-3-aryl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives, the carbonyl carbon (C2) of the imidazo[4,5-c]pyridin-2-one ring gives a characteristic signal in the downfield region, typically around δ 152-153 ppm. nih.gov The carbons of the pyridine and imidazole rings resonate in the aromatic region, with their exact shifts depending on the nature of the substituents at the N1, C3, and C4 positions.
The following table presents ¹³C NMR data for some synthesized derivatives, illustrating the chemical shifts of the carbon skeleton.
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 nih.gov |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 152.86, 144.09, 140.93, 136.17, 133.67, 133.12, 130.44, 129.23, 110.24, 100.12, 58.95, 29.26 nih.gov |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | DMSO-d₆ | 152.64, 143.89, 141.14, 138.62, 135.08, 132.27, 130.04, 128.44, 110.19, 97.31, 53.73, 28.98, 24.92, 21.14 nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For This compound , ESI-MS in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺. This would allow for the accurate determination of its molecular weight.
In the analysis of synthesized derivatives, ESI-MS is routinely used to confirm the successful synthesis of the target molecules. For example, various 4-amino-1-substituted-3-aryl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives have been characterized by ESI-MS, consistently showing the expected [M+H]⁺ ion. nih.gov
The following table provides ESI-MS data for several synthesized derivatives.
| Compound | m/z ([M+H]⁺) |
|---|---|
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | 336.77 nih.gov |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 350.69 nih.gov |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 317.06 nih.gov |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | 309.90 nih.gov |
Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation.
For This compound , the EI-MS spectrum would be expected to show a molecular ion peak (M⁺), confirming its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such heterocyclic systems could include the loss of a methyl radical (•CH₃) from the C2 position, or the cleavage of the imidazole or pyridine rings. The fragmentation of the pyridine ring often involves the loss of HCN. The amino group at C4 could also influence the fragmentation, potentially leading to the loss of NH₂ or related fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group and the imidazole ring, C-H bonds of the methyl group and the aromatic ring, and C=N and C=C bonds of the heterocyclic system.
The N-H stretching vibrations of the primary amine (C4-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the imidazole ring would likely be a broader band in a similar region. The C-H stretching of the methyl group would appear around 2850-3000 cm⁻¹, while the aromatic C-H stretching would be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibrations of the amino group are expected around 1600 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3300-3500 | Stretching (asymmetric and symmetric) |
| N-H (Imidazole) | 3200-3500 | Stretching (broad) |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Methyl) | 2850-3000 | Stretching |
| C=C and C=N (Aromatic Rings) | 1400-1650 | Stretching |
| N-H (Amine) | 1590-1650 | Bending |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure chemical compound. This procedure allows for the verification of the empirical formula against the theoretical composition calculated from its molecular structure. For a synthesized sample of this compound (C₇H₈N₄), the theoretical elemental composition would be calculated. Experimental values obtained from an elemental analyzer for a purified sample would then be compared to these theoretical percentages. A close correlation (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
However, specific published reports detailing the results of elemental analysis for this compound could not be located.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions. For a novel compound like this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would confirm the connectivity of the imidazo[4,5-c]pyridine ring system and the positions of the methyl and amine substituents.
Despite the importance of this technique, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature. Research on related heterocyclic systems, such as certain imidazo[1,2-a]pyridine (B132010) derivatives, has utilized X-ray crystallography to confirm molecular structures, but this data cannot be extrapolated to the specific compound of interest.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, purification, and assessment of purity of synthesized chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for its purification. A typical HPLC analysis for a compound like this compound would involve injecting a solution of the sample onto a column (e.g., a reverse-phase C18 column) and eluting it with a mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid). The compound's elution would be monitored by a detector, typically UV-Vis, at a wavelength where the compound absorbs strongly. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.
While HPLC is a standard method for analyzing heterocyclic compounds, specific HPLC chromatograms or validated methods for this compound are not available in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This powerful hyphenated technique is used to confirm the identity and purity of a compound in a mixture. As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. For this compound (molecular weight: 148.17 g/mol ), an LC-MS analysis in positive ion mode would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 149.08.
Studies on related isomers, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), frequently employ LC-MS for their detection and quantification. nih.govresearchgate.net However, specific LC-MS data and fragmentation patterns for this compound have not been documented in the available scientific reports.
Future Research Directions and Translational Perspectives for 2 Methyl 1h Imidazo 4,5 C Pyridin 4 Amine Derivatives
Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency
The future development of derivatives from the 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine scaffold will heavily rely on rational design strategies to optimize therapeutic efficacy. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence biological activity.
For instance, in the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases for glioblastoma, SAR studies revealed that an aliphatic ring substituent at the R1 position was preferable to an aromatic ring or short-chain alkanes for inhibitory activity. nih.gov Specifically, a cyclopentyl group was identified as the preferred moiety. nih.gov Further optimization can be achieved by exploring various substitutions on this cyclopentyl group to enhance interactions within the kinase's binding pocket.
Another design strategy involves conformational restriction. The introduction of a rigid ring system, such as an indane ring, into an imidazo[4,5-c]pyridin-4-one template led to a novel series of dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. nih.gov This approach reduces the conformational flexibility of the molecule, locking it into a bioactive conformation that can lead to higher potency and selectivity. Future work could explore other rigidifying scaffolds to fine-tune receptor interactions.
Bioisosteric replacement is another key tool. In one study, the pyrazole (B372694) ring of a known inhibitor was replaced by an imidazolone (B8795221) ring to create a new imidazo[4,5-c]pyridin-2-one scaffold. nih.gov This strategy can improve pharmacokinetic properties or enhance target binding. Future designs could systematically replace different parts of the scaffold with various bioisosteres to discover novel derivatives with improved drug-like properties.
The table below summarizes key SAR findings for imidazo[4,5-c]pyridine derivatives, which can guide the rational design of next-generation analogues.
| Scaffold | Target | Key SAR Findings | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src Family Kinases | Aliphatic ring (e.g., cyclopentyl) at R1 position enhances inhibitory activity compared to aromatic rings. | nih.gov |
| Imidazo[4,5-c]pyridin-4-one | AT1 Receptor / PPARγ | Incorporation of a rigid indane ring introduces conformational restriction, leading to dual activity. | nih.gov |
| Imidazo[4,5-c]pyridine | Bovine Viral Diarrhea Virus (BVDV) | Large substituents on the benzyl (B1604629) group and fluorine on the phenyl ring at the 2-position reduce antiviral activity. | nih.govmdpi.com |
| Imidazo[4,5-c]quinoline-2-one | Plasmodium PI4K | An aromatic group at the C-6 position and efficient H-bonding with the kinase hinge region are critical for activity. | acs.org |
Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical)
The structural similarity of the imidazopyridine ring system to endogenous purines allows its derivatives to interact with a broad range of biological targets, suggesting vast therapeutic potential beyond currently explored areas. nih.govirb.hr Future preclinical research will focus on identifying and validating novel targets for these compounds.
Derivatives of the imidazo[4,5-c]pyridine scaffold have already been investigated for a multitude of therapeutic applications. nih.gov These include roles as inhibitors of DNA-dependent protein kinase (DNA-PK) for radiosensitization in cancer therapy, Src family kinase inhibitors for glioblastoma, and dual AT1/PPARγ modulators for cardiovascular diseases. nih.govnih.govnih.gov Furthermore, they have shown promise as antimycobacterial agents and as antiviral agents against viruses like Bovine Viral Diarrhea Virus (BVDV). nih.govrsc.org
The exploration of new therapeutic avenues is a promising research direction. Given their demonstrated activity against various kinases, screening campaigns against a wider panel of the human kinome could uncover novel anticancer targets. nih.govnih.gov The immunomodulatory properties observed in related imidazoquinolines suggest that derivatives of this compound could be explored for autoimmune diseases and other inflammatory conditions. nih.gov The known neurological activity of some imidazopyridines, such as GABA-A receptor modulation, opens doors for investigating their potential in treating central nervous system disorders like epilepsy or anxiety. nih.govdntb.gov.ua
The table below lists some of the preclinical biological targets and potential therapeutic applications for imidazo[4,5-c]pyridine derivatives.
| Biological Target | Therapeutic Area | Derivative Type | Reference |
| Src Family Kinases (Src, Fyn) | Oncology (Glioblastoma) | Imidazo[4,5-c]pyridin-2-one | nih.gov |
| DNA-Dependent Protein Kinase (DNA-PK) | Oncology (Radiosensitizer) | Imidazo[4,5-c]pyridin-2-one | nih.gov |
| Poly(ADP-ribose) polymerase (PARP) | Oncology | Imidazo[4,5-c]pyridine | nih.gov |
| Angiotensin II Type 1 (AT1) Receptor & PPARγ | Cardiovascular Disease | Imidazo[4,5-c]pyridin-4-one | nih.gov |
| Mycobacterium tuberculosis targets | Infectious Disease (Tuberculosis) | Imidazo[4,5-c]pyridine | rsc.org |
| RNA-dependent RNA polymerase | Infectious Disease (BVDV) | Imidazo[4,5-c]pyridine | nih.govmdpi.com |
| Glucosamine-6-phosphate synthase | Infectious Disease (Fungal) | Imidazo[4,5-c]pyridine | nih.gov |
Development of Advanced and Sustainable Synthetic Methodologies for Industrial Scale-up
Translating promising imidazo[4,5-c]pyridine derivatives from the laboratory to clinical use requires the development of efficient, scalable, and sustainable synthetic methods. Traditional syntheses often involve multiple steps, harsh conditions, and low yields, which are unsuitable for large-scale production.
Future research will focus on modern synthetic strategies that align with the principles of green chemistry. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as demonstrated in the preparation of some imidazopyridine libraries. nih.goveurjchem.com One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, are also highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and resources. nih.gov
The choice of catalysts and solvents is another critical area for improvement. The development of reusable heterogeneous catalysts can simplify product purification and reduce waste. mdpi.com Similarly, employing environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions, enhances the sustainability of the synthesis. acs.orgacs.org For example, an efficient synthesis of imidazo[1,2-a]pyridines was developed using a copper catalyst in an aqueous micellar medium, a method that proved scalable to the gram level. acs.org
The development of continuous flow processes represents a significant advancement for industrial scale-up. Flow chemistry offers superior control over reaction parameters, improved safety, and the potential for automated, continuous production, which is highly advantageous for manufacturing active pharmaceutical ingredients.
Integration of High-Throughput Screening and Computational Chemistry for Drug Discovery Efforts
The integration of high-throughput screening (HTS) and computational chemistry is poised to accelerate the discovery and optimization of novel this compound derivatives. HTS allows for the rapid evaluation of large compound libraries against specific biological targets, enabling the swift identification of initial "hit" compounds. ku.edu
Computational chemistry plays a crucial, synergistic role throughout the drug discovery pipeline. Virtual screening of compound databases can be used to identify potential hits before any laboratory work is undertaken, saving significant time and resources. scispace.com Once hits are identified, molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the binding modes of these derivatives with their target proteins. For example, MD simulations were used to understand the binding patterns of an imidazo[4,5-c]pyridin-2-one derivative in the ATP binding site of Src family kinases. nih.gov Similarly, the binding mode of a dual AT1/PPARγ agonist was corroborated through X-ray crystallography and molecular modeling. nih.gov
These computational models, refined with experimental data, guide the rational design of next-generation analogues with improved potency and selectivity. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is now a standard tool to assess the drug-like properties of new compounds early in the discovery process, helping to prioritize candidates with a higher probability of success in later preclinical and clinical stages. nih.govmdpi.com
In vivo Pharmacological Studies in Animal Models to Validate In Vitro Findings (Excluding human trial data)
The ultimate preclinical validation of any new therapeutic agent requires demonstrating its efficacy and target engagement in relevant in vivo animal models. For derivatives of this compound, this step is crucial to bridge the gap between promising in vitro data and potential clinical application.
Future research will involve a range of animal models tailored to the specific therapeutic indication. For anticancer derivatives, this typically involves xenograft models, where human cancer cell lines are implanted into immunocompromised mice. For example, an imidazo[4,5-b]pyridine-based Aurora kinase inhibitor was shown to inhibit the growth of SW620 colon carcinoma xenografts in mice following oral administration. nih.gov Similarly, an imidazo[4,5-c]pyridine-2-one derivative, developed as a DNA-PK inhibitor, successfully sensitized colorectal and head and neck tumor xenografts to radiation. nih.gov
For infectious diseases, models that mimic the human infection are used. Imidazo[4,5-c]pyridine derivatives with antimycobacterial activity were evaluated in an in vivo model, where they successfully decreased the bacterial load in the lung and spleen tissues of infected animals. rsc.org For neurological applications or pain, specific models such as those for nerve injury are employed to assess behavioral and physiological outcomes. rsc.org
These in vivo studies are essential not only for confirming efficacy but also for evaluating the pharmacokinetic and pharmacodynamic (PK/PD) profiles of the compounds, providing critical information on how the drug is absorbed, distributed, metabolized, and excreted, and how it interacts with its target in a living organism.
The table below provides examples of in vivo studies conducted on imidazopyridine derivatives.
| Derivative Class | Therapeutic Area | Animal Model | Key In Vivo Finding | Reference |
| Imidazo[4,5-b]pyridine | Oncology (Aurora Kinase Inhibitor) | SW620 colon carcinoma xenograft (mice) | Inhibition of tumor growth with oral administration and no observed toxicity. | nih.govresearchgate.net |
| Imidazo[4,5-c]pyridin-2-one | Oncology (DNA-PK Inhibitor) | HCT116/54C colorectal & UT-SCC-74B head/neck xenografts (mice) | Sensitized tumors to radiation, leading to substantial tumor growth inhibition. | nih.gov |
| Imidazo[4,5-c]pyridine | Infectious Disease (Tuberculosis) | M. tuberculosis infected model | Decreased bacterial load in lung and spleen tissues. | rsc.org |
| Imidazo[1,2-a]pyridine (B132010) | Infectious Disease (Tuberculosis) | Acute mouse model | Showed efficacy, indicating potential as a lead candidate. | rsc.org |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, imidazo[4,5-c]pyridine derivatives are synthesized via nucleophilic substitution, cyclization, and purification steps. details analogous procedures, such as reacting intermediates with alkyl halides (e.g., benzyl bromide) in THF, followed by heating and column chromatography for purification. Key steps include nitro group reduction (using Zn/C NH4OAc) and acid-catalyzed cyclization .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard. NMR confirms substituent positions and proton environments, while HRMS validates molecular weight and purity. For example, imidazo[4,5-c]pyridine derivatives in were characterized using δ values (e.g., 136.87 ppm for aromatic carbons) and HRMS data (e.g., m/z 433.2615 [M+H]⁺) .
Q. What pharmacological assays are used to evaluate receptor binding affinity?
- Methodological Answer : Radioligand displacement assays are common. In and , corticotropin-releasing factor receptor 1 (CRF1) binding was tested using [³H]SN003, a triazolo[4,5-c]pyridine analog. Competitive binding studies with membrane preparations and scintillation counting determine IC₅₀ values, with data normalized to reference antagonists .
Advanced Research Questions
Q. How do structural modifications to the imidazo[4,5-c]pyridine core affect Toll-like receptor 7 (TLR7) activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution at positions 1, 2, and 5. For instance, shows that bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) enhance TLR7 agonist potency by stabilizing hydrophobic interactions. Activity is quantified via cytokine release assays (e.g., IFN-α ELISA) in human peripheral blood mononuclear cells .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. highlights SHELX’s robustness for small-molecule refinement, using direct methods for phase solving and least-squares refinement against F² data. Twinning and high-resolution data require specialized protocols (e.g., HKLF 5 in SHELXL) .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing for in vivo studies?
- Methodological Answer : Mechanistic PK-PD models integrate plasma concentration-time profiles (via LC-MS/MS) with receptor occupancy data. describes a compartmental model for CRF1 antagonists, incorporating parameters like kₒₙ (association rate) and kₒff (dissociation rate) to predict dose-response relationships. Validation involves comparing simulated vs. observed behavioral outcomes in stress-induced hyperthermia models .
Q. What strategies mitigate conflicting data in receptor selectivity studies?
- Methodological Answer : Orthogonal assays (e.g., functional cAMP vs. radioligand binding) resolve discrepancies. For CRF1 antagonists, used GTPγS binding to confirm Gi/Gs coupling, while employed β-arrestin recruitment assays. Cross-validation with knockout models or siRNA silencing further clarifies off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
